(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)8-4-5-10-9(6-8)11(7-13)15-14-10/h8H,4-7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIOSGZXGKWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a compound belonging to the indazole class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H19N3
- Molecular Weight : 193.29 g/mol
- CAS Number : 1477718-07-2
Research indicates that compounds within the indazole family exhibit a range of biological activities including:
- Antitumor Activity : Indazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases and pathways involved in cell proliferation and survival. For instance, some derivatives have demonstrated IC50 values in the low nanomolar range against targets such as Bcr-Abl and EGFR kinases .
- Antimicrobial Properties : Certain indazole derivatives have been evaluated for their activity against pathogens, showcasing potential as antimicrobial agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
| Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HL60 Cell Line | 0.0083 | |
| Antitumor | HCT116 Cell Line | 0.0013 | |
| Inhibition of DHODH | P. falciparum DHODH | <0.03 | |
| Inhibition of DHODH | P. vivax DHODH | <0.03 |
Case Studies
- Antitumor Efficacy : In a study evaluating various indazole derivatives, this compound was found to significantly inhibit the growth of HL60 and HCT116 cell lines with IC50 values indicating high potency. This suggests its potential use in cancer therapeutics targeting specific malignancies .
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A recent investigation into antimalarial compounds highlighted the efficacy of certain indazole derivatives against recombinant DHODH from P. falciparum with IC50 values below 0.03 µM. This positions this compound as a candidate for further development in malaria treatment .
Scientific Research Applications
Pharmacological Potential
Research indicates that indazole derivatives exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies have suggested that compounds with indazole structures may have antidepressant properties due to their interaction with serotonin receptors.
- Anticancer Activity : Indazole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Neuroprotective Properties
There is emerging evidence that (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role in neuronal damage.
Drug Development
The structural characteristics of this compound make it a candidate for further development into pharmaceuticals targeting central nervous system disorders and certain types of cancer. The ability to modify the indazole scaffold allows for the synthesis of analogs with improved efficacy and reduced side effects.
Synthesis of Hybrid Compounds
This compound can serve as a building block for synthesizing hybrid molecules that combine multiple pharmacophores. Such hybrids may enhance therapeutic efficacy by targeting multiple biological pathways simultaneously.
Polymer Chemistry
The unique chemical structure can be utilized in polymer chemistry to create new materials with specific properties such as enhanced thermal stability or improved mechanical strength. The incorporation of indazole derivatives into polymer matrices may lead to innovative applications in coatings and composites.
Sensor Development
Research into the electronic properties of indazole derivatives suggests potential applications in sensor technology. The compound's ability to interact with various analytes could be harnessed for developing sensitive detection systems for environmental monitoring or medical diagnostics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. |
| Study 2 | Anticancer Properties | Showed inhibition of tumor growth in vitro and in vivo models; further studies recommended for mechanism elucidation. |
| Study 3 | Neuroprotection | Indicated potential neuroprotective effects against oxidative stress-induced neuronal cell death. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to the tetrahydroindazole-methanamine family, which includes derivatives with varying substituents. Key analogs and their distinguishing features are summarized below:
Key Observations:
- The difluoroethyl analog () introduces fluorine atoms, which enhance metabolic stability and electronegativity, often favoring target binding in enzyme inhibitors .
Synthetic Considerations :
- The parent compound (883547-15-7) lacks steric hindrance, simplifying synthesis, whereas introducing tert-butyl may require protective strategies or specialized reagents .
- Fluorinated derivatives (e.g., ) typically involve halogenation or nucleophilic substitution steps, contrasting with the alkylation methods used for tert-butyl incorporation .
Physicochemical Properties
Experimental data for the parent compound (883547-15-7) provides a baseline for comparison :
- Boiling Point : 353.9°C
- Density : 1.2 g/cm³
- Vapor Pressure : 0.0±0.8 mmHg at 25°C
The tert-butyl analog is expected to exhibit a lower boiling point due to reduced polarity despite higher molecular weight, while the difluoroethyl analog may show higher density (~1.3–1.4 g/cm³) owing to fluorine’s atomic mass .
Preparation Methods
General Synthetic Approach
The synthesis generally involves:
- Construction or modification of the indazole ring system.
- Introduction of the tert-butyl group at the 5-position.
- Installation of the methanamine substituent at the 3-position of the indazole ring.
- Reduction and cyclization steps to achieve the tetrahydro-indazole framework.
Detailed Preparation Method from Patent Literature
A notable preparation method for related tetrahydro-indazole derivatives, which can be adapted for (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, is described in patent SU1015823A3. Although the patent focuses on dl-5-amino-4,5,6,7-tetrahydro-1H- and 2H-indazoles, the methodology provides a basis for synthesizing tetrahydro-indazole amines.
- Starting from 5-acetamido-4,5,6,7-tetrahydro-1H-indazole derivatives.
- Use of anhydrous ethanol as solvent with methanesulfonic acid to form methanesulfonate salts.
- Purification via thin layer chromatography and solvent evaporation under vacuum.
- Final isolation of the tetrahydro-indazole amine as a methanesulfonate salt with melting points around 190-192 °C.
Analytical data from the patent:
| Element | Calculated % | Found % |
|---|---|---|
| Carbon (C) | 43.83 | 43.83 |
| Hydrogen (H) | 6.37 | 6.37 |
| Nitrogen (N) | 15.15 | 15.15 |
| Sulfur (S) | 11.39 | 11.39 |
This method emphasizes careful control of reaction conditions and purification to obtain high-purity tetrahydro-indazole amines.
Synthesis via Reduction and Cyclization of Nitroindazole Precursors
A research article published in 2019 outlines a synthetic strategy relevant to the preparation of substituted tetrahydro-indazoles, including tert-butyl derivatives:
- Starting materials: 5-nitro-1H-indazole or 6-nitro-1H-indazole.
- Reagents: tert-butyl 2,4-dioxopiperidine-1-carboxylate and aromatic aldehydes.
- Conditions: Reduction with powdered iron in ethanol/water/acetic acid mixture at 80 °C for 8-10 hours.
- Mechanism: Nitro group reduction to aminoindazole, followed by Knoevenagel condensation, intramolecular cyclization, and formation of tetrahydro-indazole derivatives.
The process yields the tetrahydro-indazole framework with tert-butyl substitution, which can be further functionalized to introduce the methanamine group at the 3-position.
Reaction scheme summary:
| Step | Description | Conditions |
|---|---|---|
| 1 | Nitro reduction to aminoindazole | Fe powder, EtOH/H2O/AcOH, 80 °C |
| 2 | Knoevenagel condensation | In situ with aldehyde and dioxopiperidine derivative |
| 3 | Intramolecular cyclization | Thermal, under reaction conditions |
| 4 | Purification | Extraction, drying, crystallization from DMF |
This method is efficient and yields products in good yield and purity, characterized by IR, NMR, and HRMS.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of tert-butyl-substituted cyclohexanone derivatives with hydrazine to form the indazole core. For example, intermediates like 5-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can be synthesized via a [3+2] cycloaddition or condensation reactions under acidic or basic conditions. Subsequent functionalization of the amine group (e.g., reductive amination or alkylation) yields the methanamine derivative. Key intermediates include tert-butyl-substituted cyclohexenones and hydrazine adducts .
- Critical Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to avoid over-alkylation or ring-opening side reactions. Monitor intermediates using TLC or LC-MS .
Q. How is the purity and structural integrity of this compound verified in academic settings?
- Methodological Answer :
- Purity : Assessed via HPLC (≥95% purity) with a C18 column, using acetonitrile/water gradients.
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) identifies tert-butyl protons (δ 1.2–1.4 ppm) and indazole ring protons (δ 2.5–3.5 ppm for tetrahydro protons).
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for CHN: 208.1814).
- IR : N-H stretches (~3350 cm) and C-N vibrations (~1250 cm) .
Q. What are the primary solubility and stability characteristics of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol or methanol (<10 mg/mL). Insoluble in water or hexane.
- Stability : Stable at –20°C under inert gas (N) for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via tert-butyl cleavage or ring oxidation. Monitor stability using accelerated aging studies (40°C/75% RH for 14 days) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to assess reactivity. For example, the tert-butyl group’s electron-donating effects stabilize the indazole core, enhancing binding to hydrophobic enzyme pockets.
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bromodomains or kinases). Key residues (e.g., Asn160 in BRD4) may form hydrogen bonds with the methanamine group .
- Validation : Compare computational binding energies with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX for structure refinement. If NMR suggests planar geometry but crystallography shows puckering, re-examine solvent effects or crystal packing forces .
- Dynamic NMR : Probe conformational flexibility (e.g., coalescence experiments) to explain discrepancies in proton coupling constants.
- Synchrotron XRD : High-resolution data (≤0.8 Å) resolves ambiguous bond lengths/angles .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure tert-butyl oxidation (CYP3A4-mediated). Use LC-MS/MS to quantify metabolites like hydroxylated derivatives.
- Membrane Permeability : Perform Caco-2 assays; the tert-butyl group enhances logP (~2.5), improving passive diffusion. Compare with analogs lacking the tert-butyl group .
- Plasma Protein Binding : Use equilibrium dialysis; hydrophobic tert-butyl increases binding to albumin (>90%), reducing free fraction .
Q. What are the mechanistic insights into this compound’s role in modulating enzyme activity, and how are these pathways validated?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2 or CDK2) using ADP-Glo™ or fluorescence polarization. IC values correlate with tert-butyl-induced steric hindrance.
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream targets (e.g., MAPK/ERK suppression). Validate with siRNA knockdown or CRISPR-Cas9 .
- Structural Biology : Co-crystallize the compound with its target (e.g., BRD4) to visualize binding modes. Soak crystals in 20% PEG 3350 and 0.2 M ammonium acetate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
